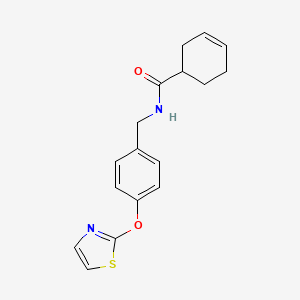

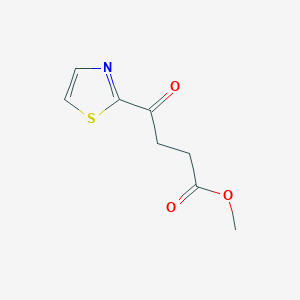

![molecular formula C28H25N5O4 B2435085 4-azepan-1-yl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1112367-90-4](/img/structure/B2435085.png)

4-azepan-1-yl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-azepan-1-yl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine” is a heterocyclic compound . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine .

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives has been reported in various studies. For instance, the synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Another study reported the synthesis of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves various chemical reactions and methodologies. For instance, Abdelhamid, Fahmi, and Baaiu (2016) described the synthesis of pyrazolo[3,4-d]pyrimidines from hydrazonoyl halides, hydroximoyl halides, and heterocyclic amines, highlighting their potential as precursors for diverse heterocyclic compounds (A. Abdelhamid, A. Fahmi, & B. S. Baaiu, 2016). Similarly, the ultrasonic sonochemical method has been used for the efficient synthesis of pyrazolo[1,5-a]pyrimidines, offering advantages such as simple procedures, mild conditions, and satisfactory yields (Lilian Buriol et al., 2013).

Anticancer Applications

Pyrazolo[3,4-d]pyrimidines have shown potential as anticancer agents, particularly in the context of protein kinase inhibition. Vignaroli et al. (2017) developed pyrazolo[3,4-d]pyrimidine prodrugs with enhanced pharmacokinetic and therapeutic properties, demonstrating promising antitumor activity in an orthotopic glioblastoma model (G. Vignaroli et al., 2017). Moreover, the improvement of their pharmacokinetic properties through nanosystem approaches has been investigated, aiming to overcome poor water solubility and enhance anticancer efficacy (G. Vignaroli et al., 2016).

Antimicrobial Activity

The antibacterial evaluation of pyrazolo[3,4-d]pyrimidines has revealed their potential as antimicrobial agents. Beyzaei et al. (2017) reported the synthesis of new 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives and studied their inhibitory properties against pathogenic bacteria, demonstrating effective antibacterial activity (H. Beyzaei et al., 2017). Additionally, Greco et al. (2020) explored the activity of pyrazolo[3,4-d]pyrimidines against Staphylococcus aureus and Escherichia coli, indicating their potential in preventing bacterial infections in cancer patients (Chiara Greco et al., 2020).

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N5O4/c1-16-5-6-17(2)23(13-16)30-24(34)15-33-14-22(25(35)21-12-7-18(3)29-27(21)33)28-31-26(32-37-28)19-8-10-20(36-4)11-9-19/h5-14H,15H2,1-4H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUKSJNBJLJWJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2435002.png)

![2-(3,4-Dimethylphenyl)-4-((4-methoxybenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2435004.png)

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5S,6S)-5-hydroxy-3,4-bis[[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy]-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2435005.png)

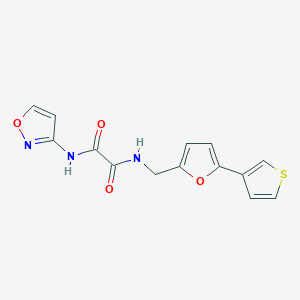

![N-phenethyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2435014.png)

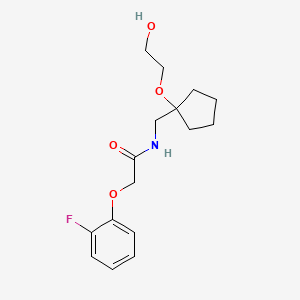

![N-(4-fluorophenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2435016.png)

![[2-[4-Chloro-3-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2435017.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2435018.png)

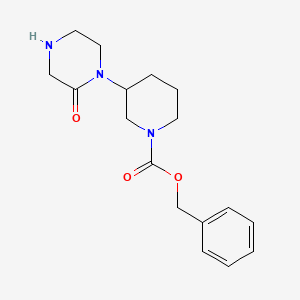

![2-(2-((4-benzylpiperazin-1-yl)sulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2435022.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2435024.png)